molecular formula C17H15ClN4O3 B12267239 2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B12267239
M. Wt: 358.8 g/mol
InChI Key: TZHWRVBZHYNNSQ-UHFFFAOYSA-N
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Description

2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and an isoindole-dione structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactionsThe final step involves the formation of the isoindole-dione structure through cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazole
  • 2-(1H-pyrazol-1-yl)pyridine
  • 1-(3-chloropyrazol-1-yl)-3-(4-chlorophenyl)propane

Uniqueness

2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

2-[2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C17H15ClN4O3/c18-12-5-19-21(9-12)8-11-6-20(7-11)15(23)10-22-16(24)13-3-1-2-4-14(13)17(22)25/h1-5,9,11H,6-8,10H2

InChI Key

TZHWRVBZHYNNSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)CN4C=C(C=N4)Cl

Origin of Product

United States

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